Dmbap

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

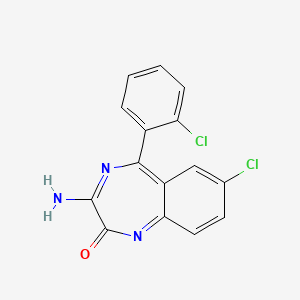

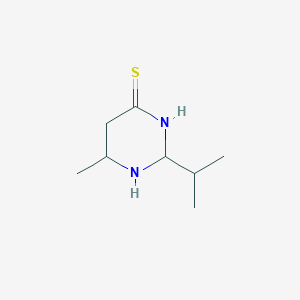

2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) is a bio-based compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a pyrazine derivative synthesized from natural α-amino acids, specifically 4-aminophenylalanine. This compound is known for its aromatic heterocyclic structure, which includes two symmetrical aminobenzyl moieties .

準備方法

Synthetic Routes and Reaction Conditions: DMBAP is synthesized through an enzymatic cascade in Pseudomonas fluorescens SBW25. The process involves the heterologous expression of papABC genes, which synthesize 4-aminophenylalanine, along with papDEF genes of unknown function in Escherichia coli. This results in the production of this compound through a series of reactions involving C-acetyltransferase and oxidase enzymes .

Industrial Production Methods: The industrial production of this compound involves the crystallization of the compound from water as an anhydrate. The crystal structure is orthorhombic with space group P212121, and the compound has a melting point of 197°C with decomposition .

化学反応の分析

Types of Reactions: DMBAP undergoes various chemical reactions, including oxidation and dehydration-condensation. The enzymatic synthesis involves the decarboxylation and transfer of acetyl residues to 4-aminophenylalanine, generating an α-aminoketone, which then spontaneously dehydrates and condenses to form dihydro this compound. This intermediate is subsequently oxidized to yield the pyrazine ring of this compound .

Common Reagents and Conditions: The synthesis of this compound involves the use of C-acetyltransferase and oxidase enzymes. The reaction conditions include the presence of natural α-amino acids and specific bacterial enzymes that facilitate the formation of the pyrazine ring .

Major Products Formed: The major product formed from the reactions involving this compound is the pyrazine ring structure, which is a key component of the compound’s unique chemical properties .

科学的研究の応用

DMBAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an electrolyte additive in lithium-ion batteries. Researchers have found that this compound can stabilize high-energy-density cathodes by forming a passivation layer on the surface, thereby suppressing decomposition and improving battery performance. This makes this compound a sustainable, eco-friendly, and cost-effective additive for next-generation electric vehicles and electronics .

作用機序

The mechanism of action of DMBAP involves its enzymatic synthesis from natural α-amino acids. The key enzymes involved are C-acetyltransferase, which decarboxylates and transfers acetyl residues to 4-aminophenylalanine, and oxidase, which oxidizes dihydro this compound to form the pyrazine ring. This unique mechanism allows for the efficient synthesis of monocyclic pyrazines from natural α-amino acids .

類似化合物との比較

DMBAP is unique compared to other similar compounds due to its bio-based origin and enzymatic synthesis pathway. Similar compounds include other pyrazine derivatives such as flavins and pterins, which are polycyclic pyrazines essential for life. Monocyclic pyrazines like this compound have a broad spectrum of antibacterial, antifungal, anticancer, and antiviral properties, making them promising candidates for pharmaceuticals and agricultural agents .

List of Similar Compounds

- Flavins

- Pterins

- Alkyl pyrazines

- Diketopiperazines

特性

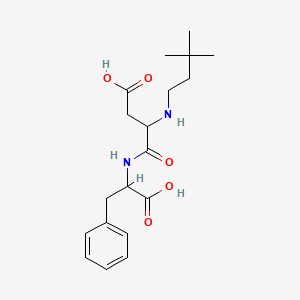

IUPAC Name |

4-[(1-carboxy-2-phenylethyl)amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)

![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)

![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)

![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)